molecular formula C16H15NO2 B2847948 2-Benzyl-6-methoxyisoindolin-1-one CAS No. 1646146-99-7

2-Benzyl-6-methoxyisoindolin-1-one

Cat. No.: B2847948
CAS No.: 1646146-99-7
M. Wt: 253.301
InChI Key: FZXNNJCDGDJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6-methoxyisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core with a benzyl group at the 2-position and a methoxy group at the 6-position. This compound is of significant interest due to its diverse biological activities and synthetic importance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-methoxyisoindolin-1-one can be achieved through various methods. One common approach involves the arylation of 3-methylene isoindolinones using aryl diazonium salts. This reaction is promoted by visible light and a base, yielding the desired methoxy lactams with high efficiency . Another method involves the reaction of diverse amines with 3-benzylidenephthalide or 2-alkynylbenzoic acids to obtain the corresponding hydroxy-isoindolin-1-one derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave irradiation and copper catalysts has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-6-methoxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoindolinones, alcohols, and ketones, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Benzyl-6-methoxyisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .

Comparison with Similar Compounds

  • 3-Benzyl-3-methoxyisoindolin-1-one
  • 3-Benzyl-3-hydroxyisoindolin-1-one
  • 2-Benzyl-6-hydroxyisoindolin-1-one

Comparison: 2-Benzyl-6-methoxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-6-methoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-8-7-13-11-17(16(18)15(13)9-14)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXNNJCDGDJVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2=O)CC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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